molecular formula C23H24FNO4S B2488903 N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide CAS No. 1040643-36-4

N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide

Cat. No.: B2488903
CAS No.: 1040643-36-4
M. Wt: 429.51
InChI Key: VKZXSRKXUXLWDZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, hydroxypropyl, tolyloxy, and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydroxypropyl intermediate: This step could involve the reaction of an epoxide with a suitable nucleophile.

    Introduction of the tolyloxy group: This step might involve a nucleophilic substitution reaction.

    Coupling with 4-fluorophenyl and 4-methylbenzenesulfonamide groups: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Halogens, nitrating agents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide
  • N-(4-bromophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide may impart unique electronic properties, potentially enhancing its reactivity or binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZXSRKXUXLWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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